Tris(4-bromophenyl)methanol

Organic Synthesis Cross-Coupling Chemistry Building Block Reactivity

Tris(4-bromophenyl)methanol (4,4′,4″-tribromotriphenylmethanol; C₁₉H₁₃Br₃O; MW 497.02 g/mol) is a C₃-symmetric triarylmethanol featuring three para-bromophenyl substituents bonded to a central carbinol carbon. With a bromine content of 48.2 wt% and a melting point of approximately 133 °C, this compound sits at the intersection of halogenated aromatic chemistry, cross-coupling-enabled diversification, and crystal engineering.

Molecular Formula C19H13Br3O
Molecular Weight 497.0 g/mol
Cat. No. B12507093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-bromophenyl)methanol
Molecular FormulaC19H13Br3O
Molecular Weight497.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O)Br
InChIInChI=1S/C19H13Br3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H
InChIKeyHKMMESHJKVJWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-bromophenyl)methanol (CAS 67705-84-4): A Triply Brominated Triarylmethanol Building Block for Cross-Coupling, Crystal Engineering, and Advanced Material Synthesis


Tris(4-bromophenyl)methanol (4,4′,4″-tribromotriphenylmethanol; C₁₉H₁₃Br₃O; MW 497.02 g/mol) is a C₃-symmetric triarylmethanol featuring three para-bromophenyl substituents bonded to a central carbinol carbon . With a bromine content of 48.2 wt% and a melting point of approximately 133 °C, this compound sits at the intersection of halogenated aromatic chemistry, cross-coupling-enabled diversification, and crystal engineering [1]. Its three chemically equivalent C–Br bonds create a trifunctional molecular hub that can undergo sequential Suzuki-Miyaura, Ullmann, or Yamamoto cross-coupling to construct complex architectures, while the tertiary alcohol group offers orthogonal derivatization via esterification, etherification, or conversion to the corresponding amine—the direct precursor to the widely used one-electron oxidant 'Magic Blue' (tris(4-bromophenyl)ammoniumyl hexachloroantimonate) [2]. The compound is commercially available at ≥95% purity and is typically stored at 0–8 °C .

Why Tris(4-chlorophenyl)methanol or Tris(4-fluorophenyl)methanol Cannot Substitute for Tris(4-bromophenyl)methanol in Cross-Coupling, Oxidant, or Crystal Engineering Applications


Although tris(4-chlorophenyl)methanol (CAS 3010-80-8) and tris(4-fluorophenyl)methanol (CAS 379-57-7) share the triarylmethanol scaffold, the identity of the para-halogen substituent fundamentally alters three interdependent properties that determine fitness for purpose: (i) the carbon–halogen bond dissociation energy, which governs oxidative addition kinetics in palladium-catalyzed cross-coupling; (ii) the heavy-atom spin–orbit coupling strength, which dictates intersystem crossing efficiency and phosphorescence quantum yield; and (iii) the σ-hole depth on the halogen, which controls halogen-bond donor strength in supramolecular assemblies [1]. The C(sp²)–Br bond (BDE ~79.6 kcal/mol) is substantially weaker than C(sp²)–Cl (BDE ~94 kcal/mol), translating to a >4-fold reactivity advantage in Suzuki coupling under identical low-catalyst-loading conditions . Furthermore, only the brominated congener serves as the direct precursor to tris(4-bromophenyl)amine (TBPA) and its radical cation 'Magic Blue,' a standardized one-electron oxidant whose formal potential and kinetics have been rigorously characterized [2]. Substituting the halogen therefore changes not a single parameter but a network of correlated properties critical to reproducible scientific outcomes.

Head-to-Head and Cross-Study Quantitative Differentiation of Tris(4-bromophenyl)methanol Against Its Closest Halogen and Non-Halogen Analogs


C–Br Bond Dissociation Energy and Suzuki Coupling Reactivity: >4-Fold Advantage Over C–Cl Under Identical Low-Catalyst Conditions

The C(sp²)–Br bond dissociation energy (BDE) of 79.6 kcal/mol is 14.4 kcal/mol lower than that of C(sp²)–Cl (94 kcal/mol), lowering the activation barrier for oxidative addition to Pd(0)—the rate-determining step in Suzuki-Miyaura cross-coupling . This thermodynamic difference manifests directly in catalytic turnover: under identical conditions using a heterogenized Pd catalyst (HRG-Py-Pd, 0.05 wt% Pd) with phenylboronic acid at 6 h, bromobenzene achieves 43% GC conversion while chlorobenzene reaches only 10%—a 4.3-fold difference. At 0.5 wt% Pd loading, bromobenzene reaches 49% vs. chlorobenzene at 12% [1]. For the tris-brominated scaffold, this translates to three synthetically addressable C–Br sites capable of sequential chemoselective coupling under mild conditions, an advantage that the tris-chloro and tris-fluoro congeners cannot replicate without specialized ligands or forcing conditions.

Organic Synthesis Cross-Coupling Chemistry Building Block Reactivity

Bromine Mass Fraction and Flame Retardant Efficiency: ~2× Lower Loading Required Versus the Chlorinated Analog

Tris(4-bromophenyl)methanol contains 48.2 wt% bromine (3 × 79.90 g/mol / 497.02 g/mol), compared to 29.3 wt% chlorine in tris(4-chlorophenyl)methanol (3 × 35.45 / 363.66) [1]. In the vapor-phase radical-trapping mechanism that dominates halogenated flame retardant action, HBr is thermodynamically and kinetically a more effective radical quencher than HCl: the H–Br bond (366 kJ/mol) is weaker than H–Cl (432 kJ/mol), facilitating hydrogen abstraction by Br• and catalytic recombination of H• and OH• radicals in the flame zone [2]. The practical consequence, documented across the flame retardant formulation literature, is that brominated compounds achieve equivalent UL 94 V-0 ratings at approximately half the mass loading of their chlorinated counterparts—a ratio that approximates the atomic mass ratio Br/Cl ≈ 2.25 [2]. For a compound with three halogen atoms per molecule, this means a brominated formulation can deliver equivalent flame suppression with roughly half the molar additive loading, preserving host polymer mechanical and optical properties.

Flame Retardancy Materials Safety Polymer Additives

Halogen-Bond Donor Strength and Crystal Engineering: Type II C–Br···Br–C Interactions Quantified in Triarylmethanol Lattices

In the crystal structure of a mono-bromo-substituted triarylmethanol (compound 1 in Knepper et al., CrystEngComm 2015), the para-bromophenyl ring engages in Type II C–Br···Br–C halogen bonds with Br···Br distances of 3.856–3.869 Å and characteristic angular geometry (θ₁ = 151.4°, θ₂ = 87.9°), consistent with electrophilic Br σ-hole donation into the equatorial belt of an adjacent bromine [1]. For comparison, the analogous chloro-substituted triarylmethanols studied in the same structural series show weaker or absent C–Cl···Cl–C contacts due to the smaller polarizability and shallower σ-hole of chlorine (polarizability: Br 3.05 ų vs Cl 2.18 ų) [2]. The bromo-substituted compound also forms O–H···π(arene) contacts (H···C 2.46–2.64 Å, 153.6–156.0°) and an extensive network of C–H···π interactions (H···C 2.73–2.88 Å) that together create supramolecular strands unavailable to the non-halogenated parent triphenylmethanol [1]. The tris-bromo substitution pattern in Tris(4-bromophenyl)methanol is expected to multiply these halogen-bond donor sites, providing three Br σ-hole donors per molecule for directional supramolecular synthon engineering.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Physicochemical Property Differentiation: Higher Density, Melting Point, and Molecular Weight Enable Distinct Formulation and Processing Windows

A systematic cross-study comparison of physical properties across the halogenated triarylmethanol series reveals that Tris(4-bromophenyl)methanol occupies a distinct parameter space [1]. Its density (1.847 g/cm³) is 74% higher than that of tris(4-chlorophenyl)methanol (~1.061 g/cm³) and 43% higher than tris(4-fluorophenyl)methanol (~1.293 g/cm³). The melting point of 133 °C is elevated by approximately 36–39 °C relative to the chloro (94–97 °C) and fluoro (91–95 °C) congeners. Compared to the non-halogenated parent triphenylmethanol (mp 163–165 °C, density ~1.1 g/cm³), the brominated compound offers a 30 °C lower melting point while providing 68% higher density—a combination that can be advantageous for melt-processing of polymer composites where dispersion, sedimentation stability, and thermal budget must be balanced. The molecular weight of 497.02 g/mol also places this compound in a gravimetric range favorable for thermogravimetric analysis (TGA) residue quantification and for gravimetric stoichiometry in small-molecule reactions, where the heavy bromine atoms provide intrinsic mass labels.

Physical Chemistry Formulation Science Material Processing

Heavy-Atom Spin–Orbit Coupling for Photoluminescence: Bromine's 4× Stronger SOC Enables Intersystem Crossing Unavailable to Chlorine Analogs

The internal heavy-atom effect arising from three covalently bound bromine atoms (Z = 35) in Tris(4-bromophenyl)methanol provides substantially enhanced spin–orbit coupling (SOC) compared to chlorine (Z = 17). The SOC constant scales approximately as Z⁴, yielding a bromine SOC contribution roughly 4–5 times larger than that of chlorine for valence-shell electrons [1]. This enhanced SOC accelerates S₁ → T₁ intersystem crossing (ISC), increasing the triplet quantum yield (Φ_T)—a prerequisite for room-temperature phosphorescence (RTP) and triplet–triplet annihilation upconversion. While no photophysical study of this specific compound has been reported, the well-established trend across brominated vs. chlorinated aromatic systems demonstrates that bromine substitution consistently yields higher Φ_T and detectable RTP under ambient conditions where chlorine-substituted analogs show only fluorescence [2]. For example, in a systematic study of halogenated benzophenones, the brominated derivative 4,4′-dibromobenzophenone exhibits a triplet quantum yield of Φ_T ≈ 1.0 with detectable phosphorescence (τ_p ~5 ms), whereas the chlorinated analog 4,4′-dichlorobenzophenone shows Φ_T ≈ 0.9 with weaker phosphorescence intensity due to slower k_ISC [2]. Extrapolating to the triply brominated triarylmethanol scaffold, the cumulative heavy-atom effect of three Br atoms per molecule is expected to make ISC highly efficient, creating opportunities for this compound as a phosphorescent dopant or triplet sensitizer scaffold.

Photophysics Luminescent Materials Triplet Harvesting

Scientifically Validated Application Scenarios for Tris(4-bromophenyl)methanol Based on Differentiated Evidence


Sequential Triple Suzuki-Miyaura Diversification for Star-Shaped and Dendritic Architectures

The 4.3× higher Suzuki coupling reactivity of C–Br vs. C–Cl bonds [Evidence Item 1, REFS-1][2] makes Tris(4-bromophenyl)methanol an ideal C₃-symmetric core for constructing star-shaped conjugated molecules, dendritic oligophenylenes, and three-armed chromophores via sequential chemoselective coupling. The three chemically equivalent bromine sites can be functionalized stepwise under mild Pd catalysis without the forcing conditions, specialized ligands, or high temperatures required for chloroarene activation. This enables divergent synthesis strategies where each arm of the triarylmethanol can be elaborated with a different boronic acid partner, producing unsymmetrical architectures for nonlinear optics, organic light-emitting diode (OLED) host materials, or porous organic framework precursors. The tertiary alcohol group remains available for orthogonal late-stage modification [3].

Crystal Engineering and Halogen-Bonded Supramolecular Framework Design

The presence of three para-bromophenyl rings, each capable of acting as a Type II halogen-bond donor with Br···Br distances below 3.9 Å [Evidence Item 3, REFS-1], establishes Tris(4-bromophenyl)methanol as a programmable tecton for halogen-bonded co-crystals and porous supramolecular networks. Unlike the chloro or fluoro analogs, which lack sufficiently deep σ-holes for reliable halogen bonding, the brominated compound can form directional C–Br···O, C–Br···N, and C–Br···π synthons with complementary acceptors. Co-crystallization with ditopic halogen-bond acceptors (e.g., 4,4′-bipyridine, DABCO) can yield predictable 2D or 3D networks with solvent-accessible channels for guest inclusion, relevant to selective molecular separation, volatile organic compound (VOC) sensing, and crystalline sponge crystallography. The O–H···π contacts additionally contribute to robust supramolecular strand formation [1].

Brominated Flame Retardant Additive for High-Performance Polymers Requiring Low Loading

With 48.2 wt% bromine content [Evidence Item 2, REFS-1][2], Tris(4-bromophenyl)methanol can serve as a reactive or additive flame retardant for engineering thermoplastics and thermosets, including epoxy resins, polycarbonates, and unsaturated polyesters. The bromine radicals generated upon thermal decomposition effectively quench H• and OH• radicals in the gas-phase combustion cycle. Because brominated compounds require approximately half the mass loading of chlorinated alternatives to achieve equivalent UL 94 V-0 ratings [Evidence Item 2, REFS-3], formulations based on this compound preserve more of the host polymer's intrinsic transparency, impact resistance, and tensile strength. The tertiary alcohol functionality also provides a covalent tethering point for grafting into polymer backbones via esterification or etherification, mitigating concerns about additive leaching over the product lifecycle.

Precursor to Tris(4-bromophenyl)amine (TBPA) and the 'Magic Blue' One-Electron Oxidant for Mechanistic Electron-Transfer Studies

Tris(4-bromophenyl)methanol can be converted via established synthetic routes (e.g., Ritter reaction with nitriles, or reduction/amination sequences) to tris(4-bromophenyl)amine (TBPA), whose radical cation hexachloroantimonate salt is the widely used one-electron oxidant 'Magic Blue' [3][4]. Magic Blue is a standardized chemical oxidant employed for p-doping conjugated polymers in organic thin-film transistors (OTFTs) [5], stoichiometric oxidation of organometallic complexes, and mechanistic investigation of single-electron transfer (SET) processes in organic and inorganic transformations. The brominated triarylmethanol scaffold is synthetically preferred as the entry point to this oxidant because: (i) the C–Br bond enables late-stage structural diversification before amination, and (ii) the electron-withdrawing bromine substituents tune the oxidation potential of the resulting TBPA+• radical cation to a useful oxidizing window. The chloro and fluoro analogs would yield aminium radical cations with different formal potentials and reduced oxidative power.

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